molecular formula C17H12ClNO2 B1209475 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione CAS No. 62101-46-6

2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione

Cat. No. B1209475
CAS RN: 62101-46-6
M. Wt: 297.7 g/mol
InChI Key: RFTKKJMESXPXLC-UHFFFAOYSA-N
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Patent
US08513437B2

Procedure details

p-Toluidin (1.4 g, 13.2 mmol) was added to the solution of 2,3-dichloro-1,4-naphthoquinone (1.0 g, 4.4 mmol) in ethanol (300 ml). The reaction mixture was allowed to stir at room temperature for over night. The precipitated product was filtered off and washed with cold ethanol. The product was purified by recrystallization with ethanol/CHCl3 (1:5) to afford the fine reddish needles. Yield: 0.642 g (53.8%), Mp: 295° C.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.Cl[C:10]1[C:11](=[O:22])[C:12]2[C:17]([C:18](=[O:21])[C:19]=1[Cl:20])=[CH:16][CH:15]=[CH:14][CH:13]=2>C(O)C>[Cl:20][C:19]1[C:18](=[O:21])[C:17]2[C:12]([C:11](=[O:22])[C:10]=1[NH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1)=[CH:13][CH:14]=[CH:15][CH:16]=2

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
The product was purified by recrystallization with ethanol/CHCl3 (1:5)
CUSTOM
Type
CUSTOM
Details
to afford the fine reddish needles

Outcomes

Product
Name
Type
Smiles
ClC=1C(C2=CC=CC=C2C(C1NC1=CC=C(C=C1)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.